2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYVRKJOFGHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680674 | |
| Record name | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-86-2 | |
| Record name | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidines can interact with various biological targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidines are a class of compounds known to have diverse biological activities, suggesting they may interact with multiple pathways.
Pharmacokinetics
The compound is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water. This suggests that it may have reasonable bioavailability, but further studies are needed to confirm this.
Result of Action
Compounds within the pyrrolo[2,3-d]pyrimidine class have been associated with various biological activities, including anticancer activity.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature. This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effect on cellular processes.
Biological Activity
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1060815-86-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₅Cl₂N₃
- Molecular Weight : 202.04 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms and a methyl group at specific positions.
Pharmacological Profile
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
- Mechanism of Action : The compound has shown significant inhibitory effects on cancer cell proliferation. For instance, it demonstrated an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while exhibiting a much lower effect on non-cancerous MCF10A cells, indicating a high selectivity index for cancer cells .
- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound led to a marked reduction in lung metastasis compared to known treatments like TAE226. The study confirmed its efficacy in inhibiting tumor growth and metastasis in vivo .
Antiviral Activity
The compound also exhibited antiviral properties against influenza viruses. It showed significant efficacy against both Oseltamivir-sensitive and resistant strains, with a demonstrated ability to reduce viral loads significantly in infected mice models .
Safety Profile
In toxicity assessments conducted on Kunming mice, this compound did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development as a therapeutic agent .
Comparative Biological Activity Table
| Activity Type | IC₅₀ Value | Model/Cell Line | Comments |
|---|---|---|---|
| Anticancer | 0.126 μM | MDA-MB-231 | Selective for cancer cells |
| Antiviral | N/A | Influenza-infected mice | Effective against resistant strains |
| Toxicity | >2000 mg/kg | Kunming mice | No acute toxicity observed |
Case Studies and Research Findings
- Anticancer Studies : A study reported that the compound inhibited cell proliferation in multiple breast cancer cell lines with varying selectivity indices compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had higher IC₅₀ values in similar assays .
- Antiviral Efficacy : Another research effort demonstrated that the compound effectively reduced viral replication in infected lung tissues of mice models, highlighting its potential as an antiviral agent .
- Pharmacokinetic Profile : The pharmacokinetics of the compound revealed an oral bioavailability of approximately 31.8% and clearance rate of 82.7 mL/h/kg post intravenous administration, suggesting good absorption characteristics suitable for oral formulations .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-d]pyrimidine Family
Key structural analogs differ in substituent patterns, which critically influence their chemical and biological properties:
Table 1: Substituent and Property Comparison
Key Observations:
- Reactivity: The dichloro substituents in the target compound enable nucleophilic substitution at positions 2 and 4, distinguishing it from analogs like 4-amino derivatives (e.g., 4-Amino-5-methylfuro[2,3-d]pyrimidine), which prioritize hydrogen-bonding interactions .
- Lipophilicity : The 5-methyl group increases logP compared to halogen-only analogs (e.g., 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, CAS: 90213-66-4), enhancing membrane permeability .
- Biological Activity : LY231514’s polyglutamated metabolites inhibit multiple folate enzymes, whereas the target compound’s dichloro-methyl structure is more suited for intermediate roles in synthesizing such bioactive molecules .
Pharmacological and Industrial Relevance
- Antifolate Potential: The target compound’s dichloro groups align with LY231514’s TS inhibition mechanism but lack the glutamate sidechain necessary for polyglutamation-dependent activity .
- Biochemical Tools : Analogs like 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 876343-10-1) serve as radiolabeling intermediates, whereas the 5-methyl group in the target compound may reduce halogen-mediated toxicity .
- Industrial Use : The compound’s commercial availability (e.g., from CymitQuimica) underscores its role in high-throughput drug discovery, contrasting with specialized derivatives like SEM-protected analogs (e.g., 1404364-72-2) used in niche syntheses .
Q & A
Q. What are the common synthetic routes for preparing 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A general approach includes:
- Methyl group introduction : Alkylation at position 5 using methyl-containing precursors during pyrrolo[2,3-d]pyrimidine ring formation, analogous to ethyl group incorporation in 4-chloro-5-ethyl derivatives .
- Chlorination : Sequential or selective chlorination at positions 2 and 4 using reagents like POCl₃ or PCl₅ under reflux conditions. For example, 2,4-dichloro intermediates are synthesized via chlorination of hydroxylated precursors .
- Purification : Recrystallization from solvents such as methanol or isopropanol improves purity .
Q. How can researchers confirm the structural identity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR detect methyl (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~8.0–9.0 ppm for pyrimidine ring). Chlorine substituents cause deshielding in adjacent carbons .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₇H₆Cl₂N₃) .
- X-ray crystallography : Resolves crystal packing and confirms substituent positions, as seen in related pyrrolo[2,3-d]pyrimidine derivatives .
Advanced Research Questions
Q. How do substituent positions (2,4-dichloro and 5-methyl) influence kinase inhibition activity?
- Steric and electronic effects : The 5-methyl group enhances hydrophobic interactions in kinase active sites, while 2,4-dichloro substituents increase electrophilicity, improving binding to ATP-binding pockets (e.g., CHK1 or EGFR kinases) .
- Selectivity : Methyl at position 5 may reduce off-target effects compared to bulkier alkyl groups (e.g., ethyl), as seen in analogs .
- Data-driven optimization : Compare IC₅₀ values against kinase panels to map substituent contributions .
Q. What strategies address low yields in nucleophilic substitution reactions during synthesis?
- Reaction optimization : Increase HCl concentration (e.g., 3 drops conc. HCl in isopropanol) to protonate intermediates and accelerate substitution .
- Temperature control : Prolonged reflux (12–48 hours) ensures complete conversion, as demonstrated in analogous syntheses .
- Precursor design : Use electron-withdrawing groups (e.g., cyano) to activate the pyrimidine ring for chlorination .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Purity verification : Employ HPLC or TLC to rule out impurities from incomplete chlorination or side reactions .
- Assay conditions : Control variables like ATP concentration (for kinase assays) or cell line specificity (e.g., cancer vs. normal cells) .
- Crystallographic analysis : Validate binding modes to distinguish true activity from assay artifacts .
Methodological Challenges
Q. What are the key challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Monitor for di- or tri-chlorinated byproducts via LC-MS and optimize stoichiometry of chlorinating agents .
- Solvent selection : Use high-boiling solvents (e.g., DMF) for large-scale reactions but ensure thorough removal to avoid cytotoxicity in biological testing .
Q. How can computational tools predict synthetic pathways for novel analogs?
- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes based on known reactions, e.g., introducing methyl via alkylation before chlorination .
- Docking studies : Predict bioactivity by modeling interactions with kinase domains (e.g., CHK1’s ATP-binding site) to prioritize analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
